5-(4-ethylphenyl)-1-(3-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
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Overview
Description
5-(4-ETHYLPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[3,4-d][1,2,3]triazole core, which is a fused heterocyclic system, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 5-(4-ETHYLPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the ethylphenyl and fluorophenyl groups through various coupling reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-ETHYLPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,4-d][1,2,3]triazole core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,4-d][1,2,3]triazole derivatives, such as:
- 5-(4-METHYLPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE
- 5-(4-CHLOROPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE These compounds share a similar core structure but differ in the substituents attached to the core, which can significantly affect their chemical and biological properties. The uniqueness of 5-(4-ETHYLPHENYL)-1-[(3-FLUOROPHENYL)METHYL]-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE lies in its specific substituents, which confer distinct properties and potential applications.
Properties
Molecular Formula |
C19H17FN4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-3-[(3-fluorophenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C19H17FN4O2/c1-2-12-6-8-15(9-7-12)24-18(25)16-17(19(24)26)23(22-21-16)11-13-4-3-5-14(20)10-13/h3-10,16-17H,2,11H2,1H3 |
InChI Key |
MUUSZAKUFURIBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)F |
Origin of Product |
United States |
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